![molecular formula C18H26ClNO2 B12618687 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide CAS No. 921210-69-7](/img/structure/B12618687.png)
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropentanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophiles like sodium azide or thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Similar in having a chloro and hydroxy group but differs in the overall structure.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Shares the chloro and hydroxyphenyl groups but has a different core structure.
Uniqueness
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
921210-69-7 |
|---|---|
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide |
InChI |
InChI=1S/C18H26ClNO2/c1-18(20-17(22)7-3-5-13-19)12-4-2-6-16(18)14-8-10-15(21)11-9-14/h8-11,16,21H,2-7,12-13H2,1H3,(H,20,22) |
InChI Key |
CUMABCSHPIUZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


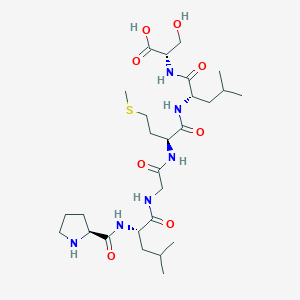
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
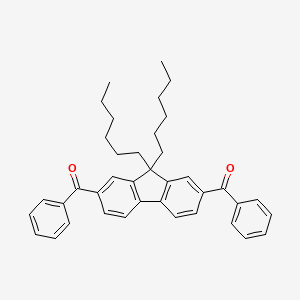

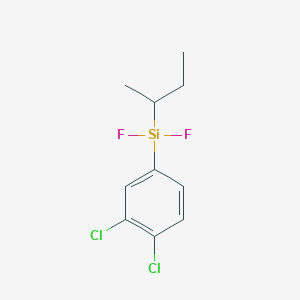
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
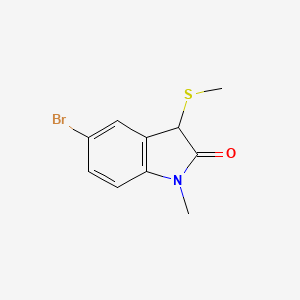
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
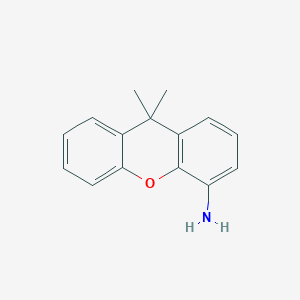

![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
